molecular formula C21H19FN2O2 B11251017 N-(3,5-dimethylphenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(3,5-dimethylphenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11251017
M. Wt: 350.4 g/mol
InChI Key: JJLVIGVPVCQSLM-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE: is a complex organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by its unique structure, which includes a dihydropyridine ring, a fluorophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyridine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, often using a fluorinated benzyl halide as the reagent.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via a Friedel-Crafts acylation reaction, using a dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N-(3,5-DIMETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE: can be compared with other dihydropyridine derivatives, such as:

  • N-(3,5-DIMETHYLPHENYL)-1-[(2-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
  • N-(3,5-DIMETHYLPHENYL)-1-[(2-BROMOPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE

These compounds share similar core structures but differ in the substituents on the aromatic rings. The presence of different halogens (fluorine, chlorine, bromine) can significantly influence their chemical reactivity, biological activity, and physical properties. The uniqueness of N-(3,5-DIMETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE

Properties

Molecular Formula

C21H19FN2O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H19FN2O2/c1-14-9-15(2)11-18(10-14)23-21(26)17-7-8-20(25)24(13-17)12-16-5-3-4-6-19(16)22/h3-11,13H,12H2,1-2H3,(H,23,26)

InChI Key

JJLVIGVPVCQSLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F)C

Origin of Product

United States

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